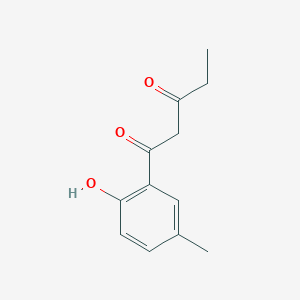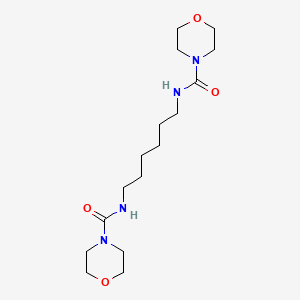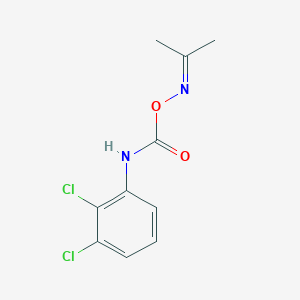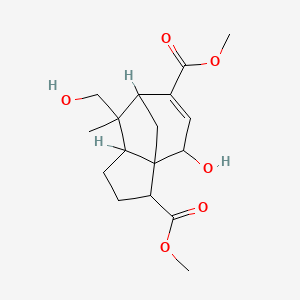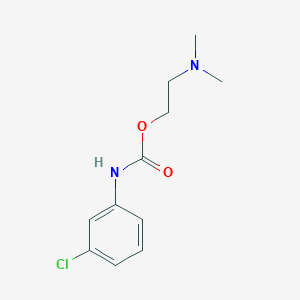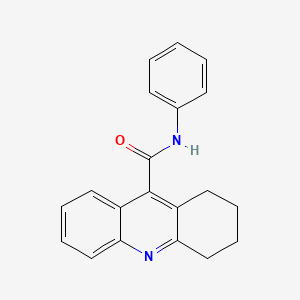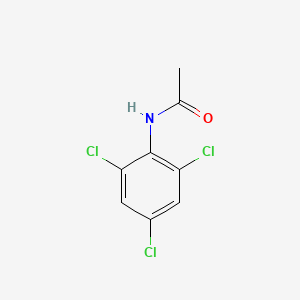
N-(2,4,6-Trichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,6-Trichlorophenyl)acetamide: is an organic compound with the molecular formula C8H6Cl3NO. It is a derivative of acetamide where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions:
Direct Acylation: One common method for synthesizing N-(2,4,6-Trichlorophenyl)acetamide involves the direct acylation of 2,4,6-trichloroaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Fusion Method: Another method involves the fusion of 2,4,6-trichloroaniline with acetic acid at elevated temperatures. This method is less commonly used due to the harsh reaction conditions required.
Industrial Production Methods: Industrial production of this compound often involves the direct acylation method due to its simplicity and efficiency. The reaction is typically scaled up in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(2,4,6-Trichlorophenyl)acetamide can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxide derivatives or reduced to form amine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as N-(2,4,6-trihydroxyphenyl)acetamide or N-(2,4,6-triaminophenyl)acetamide can be formed.
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: N-(2,4,6-Trichlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry:
Polymer Industry: The compound is used in the production of specialty polymers and resins.
Agriculture: It is used in the formulation of pesticides and herbicides.
作用機序
The mechanism of action of N-(2,4,6-Trichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
類似化合物との比較
N-(2,4,5-Trichlorophenyl)acetamide: Similar structure but with chlorine atoms at the 2, 4, and 5 positions.
N-(2,4-Dichlorophenyl)acetamide: Contains only two chlorine atoms at the 2 and 4 positions.
N-(2,6-Dichlorophenyl)acetamide: Contains two chlorine atoms at the 2 and 6 positions.
Comparison:
Uniqueness: N-(2,4,6-Trichlorophenyl)acetamide is unique due to the presence of three chlorine atoms at the 2, 4, and 6 positions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Reactivity: The presence of three chlorine atoms can make it more reactive in nucleophilic substitution reactions compared to compounds with fewer chlorine atoms.
Biological Activity: The specific arrangement of chlorine atoms can also affect its interaction with biological targets, potentially leading to different biological activities.
特性
CAS番号 |
607-94-3 |
|---|---|
分子式 |
C8H6Cl3NO |
分子量 |
238.5 g/mol |
IUPAC名 |
N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) |
InChIキー |
UYAFIBWBOORJHP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


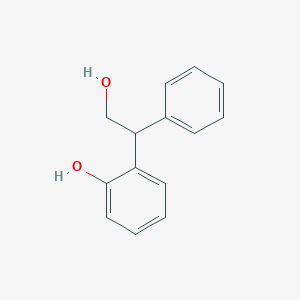
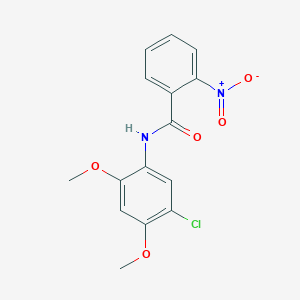

![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
